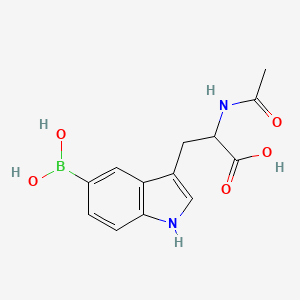![molecular formula C11H12ClN3O B14038637 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14038637.png)
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol is a chemical compound with a unique structure that includes an imidazo[1,5-a]pyrazine ring system
Preparation Methods
The synthesis of 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol typically involves the following steps:
Formation of the Imidazo[1,5-a]pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorine Atom: Chlorination reactions are used to introduce the chlorine atom at the desired position on the imidazo[1,5-a]pyrazine ring.
Formation of the Cyclobutanol Moiety: This involves the formation of the cyclobutanol ring, which can be achieved through various synthetic routes, including cyclization reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol involves its interaction with specific molecular targets. The imidazo[1,5-a]pyrazine ring system can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atom and the cyclobutanol moiety can also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar compounds to 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol include:
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone: This compound has a similar structure but lacks the methyl group on the cyclobutanol ring.
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanone: This compound has a ketone group instead of the hydroxyl group on the cyclobutanol ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12ClN3O |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C11H12ClN3O/c1-11(16)4-7(5-11)10-14-6-8-9(12)13-2-3-15(8)10/h2-3,6-7,16H,4-5H2,1H3 |
InChI Key |
GVPACKHNVQCYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)C2=NC=C3N2C=CN=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B14038569.png)
![(S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B14038577.png)





![Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate](/img/structure/B14038609.png)


![7,14,27,30-tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34(38),35,39-icosaene](/img/structure/B14038627.png)
